[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol
Overview
Description
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol: is a chemical compound with the molecular formula C₆H₈F₂N₂O It is a pyrazole derivative that features a difluoroethyl group and a methanol group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the difluoroethylation of pyrazole derivatives. One common method is the electrophilic difluoroethylation of pyrazole using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioisostere. The difluoroethyl group can enhance the metabolic stability and lipophilicity of biologically active molecules, making it a valuable tool in drug design .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to act as a hydrogen bond donor and acceptor can improve the binding affinity and specificity of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol: This compound is structurally similar but differs in the position of the difluoroethyl group on the pyrazole ring.
[1-(2,2-difluoroethyl)piperidin-4-yl]methanol: Another related compound with a piperidine ring instead of a pyrazole ring.
Uniqueness: The uniqueness of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol lies in its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-1-5(4-11)9-10/h1-2,6,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDCKWPDBCCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CO)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-08-2 | |
Record name | [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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